![molecular formula C15H15N3O2S B5759671 8-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2-methylquinoline](/img/structure/B5759671.png)
8-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2-methylquinoline is a complex organic compound that features a quinoline core substituted with a sulfonyl group linked to a 3,5-dimethyl-1H-pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2-methylquinoline typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the quinoline derivative with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.
Attachment of the Pyrazole Moiety: The final step involves the reaction of the sulfonylated quinoline with 3,5-dimethyl-1H-pyrazole in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2-methylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline core or the pyrazole moiety, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline or pyrazole derivatives.
Substitution: Formation of various substituted quinoline or pyrazole derivatives.
Scientific Research Applications
8-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2-methylquinoline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 8-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2-methylquinoline involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
2-Methylquinoline: The quinoline core without the sulfonyl and pyrazole substitutions.
Sulfonylated Pyrazoles: Compounds with similar sulfonyl-pyrazole linkages but different core structures.
Uniqueness
8-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2-methylquinoline is unique due to its combination of a quinoline core, sulfonyl group, and pyrazole moiety, which imparts distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)sulfonyl-2-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-10-7-8-13-5-4-6-14(15(13)16-10)21(19,20)18-12(3)9-11(2)17-18/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWLMDYUEBAULC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2S(=O)(=O)N3C(=CC(=N3)C)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
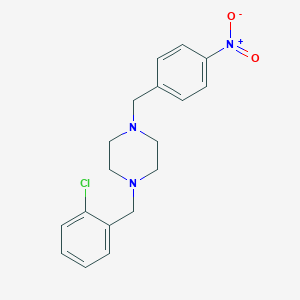
![N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-methoxy-N-methylbenzamide](/img/structure/B5759599.png)
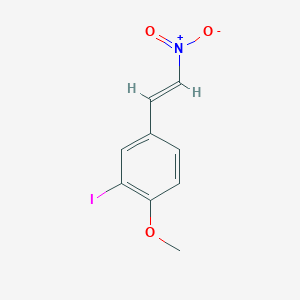
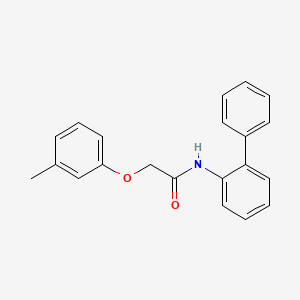

![N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B5759622.png)
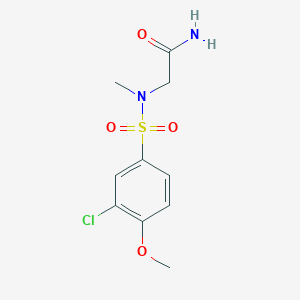
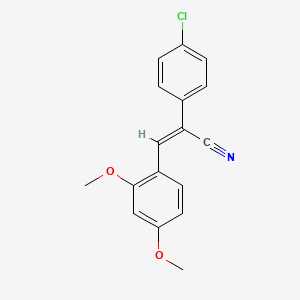
![10-[(4-CHLOROPHENYL)METHYL]-2H,3H,5H,10H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE](/img/structure/B5759649.png)
![3-chloro-N-[(3,5-dimethylphenyl)carbamothioyl]benzamide](/img/structure/B5759653.png)
![3-bromo-N-[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-yl]benzamide](/img/structure/B5759658.png)
![N-[(5-nitro-2-thienyl)methylene]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5759659.png)
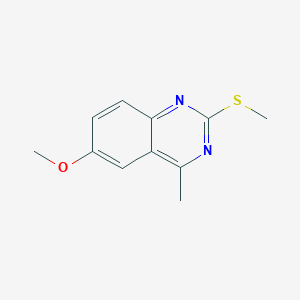
![8,9-DIMETHYL-2-(2-PYRIDYL)-7-(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE](/img/structure/B5759668.png)
